USP Assay Purity: ≥98.0% Pseudoephedrine Sulfate on Dried Basis
Pseudoephedrine sulfate complies with USP monograph specifications requiring assay purity between 98.0% and 100.5% (C₁₀H₁₅NO)₂·H₂SO₄ calculated on the dried basis [1]. This assay specification is a critical quality attribute that ensures batch-to-batch consistency in drug product manufacturing. In contrast, pseudoephedrine hydrochloride USP monograph specifies an assay range of 98.0%–102.0% for the hydrochloride salt, reflecting different acceptance criteria for the two salt forms [2].
| Evidence Dimension | Assay purity specification (dried basis) |
|---|---|
| Target Compound Data | 98.0% to 100.5% |
| Comparator Or Baseline | Pseudoephedrine hydrochloride: 98.0% to 102.0% |
| Quantified Difference | Target compound has a narrower upper acceptance limit (100.5% vs. 102.0%) |
| Conditions | USP monograph assay method (non-aqueous titration with perchloric acid) |
Why This Matters
Procurement of sulfate salt meeting tighter assay specifications may reduce variability in downstream formulation processes requiring precise stoichiometric ratios, particularly in extended-release matrix designs.
- [1] USP Monograph: Pseudoephedrine Sulfate. United States Pharmacopeia. View Source
- [2] USP Monograph: Pseudoephedrine Hydrochloride. United States Pharmacopeia. View Source
